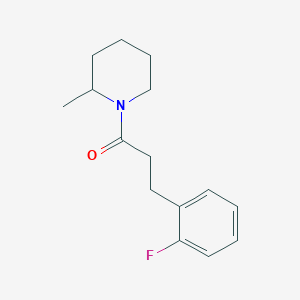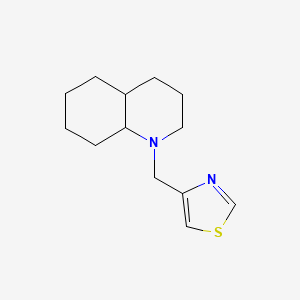
3-(2-Fluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one, also known as 2-Fluoromethcathinone (2-FMC), is a synthetic cathinone which belongs to the family of phenethylamines. Synthetic cathinones are known to have stimulant properties and are often used as recreational drugs. However,
Advantages and Limitations for Lab Experiments
One advantage of using 2-FMC in lab experiments is that it has a similar mechanism of action to other stimulant drugs, making it a useful tool for studying the effects of these drugs on the brain. However, one limitation is that 2-FMC is a relatively new drug and there is limited research available on its effects.
Future Directions
There are several future directions for research on 2-FMC. One area of interest is studying the long-term effects of 2-FMC use on the brain and body. Another area of interest is studying the effects of 2-FMC on different populations, such as adolescents and individuals with pre-existing medical conditions. Additionally, research could focus on developing new therapeutic drugs based on the structure of 2-FMC.
Synthesis Methods
The synthesis method of 2-FMC involves the reaction of 2-Fluorophenylacetonitrile with 2-Methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then subjected to acid hydrolysis to obtain 2-FMC.
Scientific Research Applications
2-FMC has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The increased levels of dopamine and norepinephrine in the brain lead to a range of biochemical and physiological effects. These include increased heart rate, blood pressure, body temperature, and respiration rate. Additionally, 2-FMC has been found to have anxiogenic and locomotor effects.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-12-6-4-5-11-17(12)15(18)10-9-13-7-2-3-8-14(13)16/h2-3,7-8,12H,4-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDADMEZBUYIZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)


![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)




